4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has a molecular formula of C8H7N3O3 and a molecular weight of 193.15 g/mol . The compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which are essential components of nucleic acids .
Preparation Methods
The synthesis of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method is the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding pyrazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its structural similarity to purine bases allows it to interact with nucleic acids, potentially disrupting DNA and RNA functions .
Comparison with Similar Compounds
4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific fused ring system and functional groups. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substituents.
2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile: A derivative with additional functional groups that modify its chemical properties.
5-oxopyrazolo[4,3-b]pyridine-6-carbonitriles: Compounds with similar core structures but different substituents, leading to varied biological activities.
Properties
IUPAC Name |
4-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-3-2-4(8(13)14)9-6-5(3)7(12)11-10-6/h2H,1H3,(H,13,14)(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQRFSOPXLAILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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